molecular formula C21H19N5OS2 B2671369 N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide CAS No. 896699-38-0

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2671369
CAS No.: 896699-38-0
M. Wt: 421.54
InChI Key: RPMFCIVBQUZGQP-UHFFFAOYSA-N
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Description

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core, a thiazole ring, and a phenethyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step reactions. One common approach is the condensation of anthranilic acid with isothiocyanates to form the quinazolinone core, followed by the introduction of the thiazole ring through cyclization reactions. The phenethyl group is then attached via nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, each with potential biological activities .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes such as dihydrofolate reductase, while the thiazole ring can interact with various receptors and ion channels. These interactions lead to the modulation of cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Properties

CAS No.

896699-38-0

Molecular Formula

C21H19N5OS2

Molecular Weight

421.54

IUPAC Name

N-(2-phenylethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H19N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h1-9,13H,10-12H2,(H,22,27)(H2,23,24,25,26,28)

InChI Key

RPMFCIVBQUZGQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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